Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a benzyloxy group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate: Lacks the methyl group at the 1-position.
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate: The carboxylate group is at the 4-position instead of the 5-position.
Uniqueness: Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group can enhance its interactions with aromatic residues in proteins, while the methyl group at the 1-position can affect its steric and electronic properties.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-methyl-5-phenylmethoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-15-11(13(16)17-2)8-12(14-15)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI Key |
SKRPSANUOSMPRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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